molecular formula C18H20O B1360520 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone CAS No. 898768-79-1

2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Cat. No.: B1360520
CAS No.: 898768-79-1
M. Wt: 252.3 g/mol
InChI Key: XLSABHJLIZYCSO-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O It is a derivative of propiophenone, characterized by the presence of methyl groups at the 2’ and 4’ positions on the phenyl ring and an additional methyl group on the 4-methylphenyl ring

Scientific Research Applications

2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2,4-dimethylbenzene (xylene) and 4-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using dichloromethane as the solvent. The mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Procedure: The 4-methylbenzoyl chloride is added dropwise to a solution of 2,4-dimethylbenzene and aluminum chloride. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors with precise temperature and pressure controls.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and yield.

    Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to:

    Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Modulate Receptor Activity: Bind to receptors and alter their activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Similar structure but lacks the additional methyl groups on the phenyl ring.

    2,4-Dimethylpropiophenone: Similar structure but lacks the 4-methylphenyl group.

Uniqueness

2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone is unique due to the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. The compound’s structural features provide distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)12-15(17)3/h4-8,10,12H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSABHJLIZYCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644127
Record name 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-79-1
Record name 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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